[(4-Bromothiophen-3-yl)methyl](tert-butyl)amine [(4-Bromothiophen-3-yl)methyl](tert-butyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17650988
InChI: InChI=1S/C9H14BrNS/c1-9(2,3)11-4-7-5-12-6-8(7)10/h5-6,11H,4H2,1-3H3
SMILES:
Molecular Formula: C9H14BrNS
Molecular Weight: 248.19 g/mol

[(4-Bromothiophen-3-yl)methyl](tert-butyl)amine

CAS No.:

Cat. No.: VC17650988

Molecular Formula: C9H14BrNS

Molecular Weight: 248.19 g/mol

* For research use only. Not for human or veterinary use.

[(4-Bromothiophen-3-yl)methyl](tert-butyl)amine -

Specification

Molecular Formula C9H14BrNS
Molecular Weight 248.19 g/mol
IUPAC Name N-[(4-bromothiophen-3-yl)methyl]-2-methylpropan-2-amine
Standard InChI InChI=1S/C9H14BrNS/c1-9(2,3)11-4-7-5-12-6-8(7)10/h5-6,11H,4H2,1-3H3
Standard InChI Key QVXCDFNVWXNXAT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC1=CSC=C1Br

Introduction

(4-Bromothiophen-3-yl)methylamine is an organic compound that combines a brominated thiophene ring with a tert-butyl amine moiety. It belongs to the class of heterocyclic amines, which are widely studied for their potential applications in pharmaceuticals, material science, and catalysis. The compound’s structure includes:

  • A thiophene ring substituted at the 4-position with a bromine atom.

  • A methyl group bridging the thiophene ring to a tert-butyl amine group.

This unique structure suggests potential utility in chemical synthesis, drug development, and biological studies.

Synthesis Pathways

The synthesis of (4-Bromothiophen-3-yl)methylamine typically involves:

  • Bromination of Thiophene: Thiophene is selectively brominated at the 4-position using brominating agents like N-bromosuccinimide (NBS).

  • Methylation: The brominated thiophene undergoes methylation to introduce the bridging methyl group.

  • Amination: The tert-butyl amine group is introduced via reductive amination or nucleophilic substitution.

These steps require careful control of reaction conditions to ensure regioselectivity and high yield.

Applications and Potential Uses

  • Pharmaceuticals:

    • The thiophene scaffold is common in drug design due to its aromaticity and ability to interact with biological targets.

    • Brominated derivatives often exhibit enhanced bioactivity, making this compound a candidate for antimicrobial or anticancer studies.

  • Material Science:

    • Brominated thiophenes are precursors for conducting polymers and other advanced materials.

    • The tert-butyl amine group may improve solubility or modify electronic properties.

  • Catalysis:

    • Amines are known ligands in catalytic reactions, and this compound could serve as a bifunctional ligand due to its heterocyclic nature.

Research Gaps and Future Directions

  • Physicochemical Characterization:

    • Techniques like NMR, IR, and mass spectrometry are needed to confirm the structure.

    • Crystallographic studies could provide insights into molecular conformation.

  • Toxicological Studies:

    • Assessing the safety profile is crucial for pharmaceutical applications.

    • Studies on environmental impact may also be necessary due to the bromine content.

  • Biological Screening:

    • In vitro and in vivo tests can determine antimicrobial, anticancer, or other bioactivities.

    • Computational docking studies could predict interactions with biological targets.

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